2-(4-Morpholinyl)propanohydrazide dihydrochloride
Description
Introduction and Research Context
Historical Development and Discovery Context
The synthesis of 2-(4-Morpholinyl)propanohydrazide dihydrochloride aligns with early-21st-century efforts to optimize hydrazide derivatives for enhanced bioactivity and pharmacokinetic profiles. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, was first isolated in the late 19th century but gained prominence in drug design due to its ability to improve solubility and membrane permeability. The incorporation of morpholine into hydrazides, as seen in this compound, originated from structural optimization campaigns targeting proteolytic enzymes such as prolyl oligopeptidase (POP) and eosinophil peroxidase (EPO).
Key milestones in its development include:
- 2000s: Emergence of hydrazides as non-peptidic inhibitors to overcome limitations of peptide-based therapeutics, such as poor oral bioavailability.
- 2010s: Systematic exploration of morpholine substitutions to fine-tune enzyme affinity and selectivity, driven by computational docking studies.
- 2020s: Commercial availability of this compound through suppliers like ChemBridge Corporation and BLD Pharm, enabling broad-scale biochemical screening.
The compound’s discovery reflects a strategic fusion of fragment-based drug design and rational pharmacophore modeling, leveraging morpholine’s capacity to engage polar residues in enzyme active sites.
Position within Hydrazide Pharmacophore Classification
Hydrazides are defined by their -CONHNH₂ functional group, which confers metal-chelating and hydrogen-bonding capabilities. This compound belongs to the N-substituted hydrazide subclass, distinguished by its morpholine ring at the propanohydrazide backbone.
Table 1: Pharmacophoric Features of this compound
| Pharmacophore Component | Structural Element | Role in Bioactivity |
|---|---|---|
| Zinc-binding group (ZBG) | Hydrazide (-CONHNH₂) | Coordinates catalytic metal ions |
| Linker | Propane chain | Spatially orients pharmacophoric groups |
| Cap group | Morpholine ring | Enhances solubility and target engagement |
| Foot-pocket group | Dihydrochloride salt | Improves crystallinity and stability |
This pharmacophore aligns with established models for histone deacetylase (HDAC) and POP inhibitors, where the morpholine cap interacts with surface residues near the enzyme’s catalytic tunnel. Unlike aromatic hydrazides (e.g., phenylhydrazines), the morpholine moiety reduces cytotoxicity while maintaining inhibitory potency, as evidenced by IC₅₀ values in the low micromolar range for related compounds.
Significance in Contemporary Chemical Research
This compound has garnered attention for its dual role as a:
- Chemical Probe: Its hydrazide group serves as a reversible covalent modifier of serine proteases, enabling mechanistic studies of enzyme kinetics.
- Building Block: The compound’s synthetic accessibility (purity ≥95%, RT stability) supports derivatization campaigns to explore structure-activity relationships (SAR).
Recent applications include:
Current Research Landscape Analysis
The compound resides at the intersection of multiple investigative domains:
Table 2: Active Research Areas Involving this compound
Ongoing challenges include optimizing selectivity over related enzymes (e.g., EPO) and elucidating off-target effects through proteome-wide screening. Collaborative efforts between academic and industrial labs, as evidenced by its commercial availability from multiple suppliers, underscore its translational potential.
Properties
IUPAC Name |
2-morpholin-4-ylpropanehydrazide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.2ClH/c1-6(7(11)9-8)10-2-4-12-5-3-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPAHZIMQDRFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1CCOCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)propanohydrazide dihydrochloride typically involves the reaction of morpholine with propanohydrazide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinyl)propanohydrazide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the morpholine ring or the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxides, hydrazine derivatives, and substituted morpholine compounds. These products have various applications in chemical synthesis and research .
Scientific Research Applications
2-(4-Morpholinyl)propanohydrazide dihydrochloride is a chemical compound with a morpholine ring attached to a propanohydrazide group. Its molecular formula is , and it has a molecular weight of approximately 246 g/mol. The compound features two hydrochloride groups, enhancing its water solubility and suitability for biological applications. The hydrazide functional group (CONNHNH2) is particularly noteworthy, as it can participate in diverse reactions, demonstrating the compound's versatility as a building block in synthetic organic chemistry.
Potential Applications
This compound has several potential applications, including pharmaceutical development. Its unique structure makes it a candidate for various applications. Research indicates that this compound exhibits potential biological activities and has been studied for its effects on various biological targets. Interaction studies focus on its binding affinity and inhibitory effects on various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic benefits.
Similar Compounds
Several compounds share structural features or biological activities with this compound. Examples include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methylthio-1H-pyrazole-3-carboxylic acid | Contains a pyrazole ring | Known for anti-inflammatory properties |
| 1-Acetyl-4-methylthiosemicarbazone | Features a thiosemicarbazone structure | Exhibits significant antimicrobial activity |
| 2-Aminobenzothiazole | Contains a benzothiazole moiety | Known for its role in drug discovery against cancer |
Mechanism of Action
The mechanism of action of 2-(4-Morpholinyl)propanohydrazide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Propanohydrazide Derivatives
(a) 2-(3,4-Dimethylphenoxy)propanohydrazide
- Structure: Substituted phenoxy group instead of morpholinyl.
- Properties : Lower polarity due to the absence of ionic counterions. Likely reduced water solubility compared to the dihydrochloride form.
- Applications: Phenoxy derivatives are common in agrochemicals and polymer stabilizers. The hydrazide group may serve as a reactive site for further functionalization .
(b) (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-carbazol-2-yl)propanohydrazide
- Structure : Benzylidene and carbazole substituents.
- The benzylidene group enhances planarity, which could influence crystallinity.
- Applications : Carbazole derivatives are explored for anticancer and antimicrobial activities. This compound’s synthesis follows green chemistry principles, reducing environmental impact .
(c) 2-(4-Chloro-2,6-dimethylphenoxy)propanohydrazide
- Structure: Chloro and methyl substituents on the phenoxy ring.
- Applications: Chlorinated phenoxy hydrazides are intermediates in herbicide synthesis .
Morpholinyl-Containing Analogues
(a) LY294002 (2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one hydrochloride)
- Structure: Morpholinyl group attached to a benzopyranone core.
- Properties : Acts as a potent PI3K inhibitor. The hydrochloride salt improves aqueous solubility, similar to the dihydrochloride form of the target compound.
- Applications : Widely used in cancer research to study PI3K/AKT signaling pathways .
(b) S-(2-(Dimethylamino)ethyl)isothiourinium Dihydrochloride
Comparative Data Table
Key Research Findings
- Synthesis : The target compound’s dihydrochloride form simplifies purification compared to neutral hydrazides, as salt formation reduces volatility .
- Reactivity: Hydrazides like 2-(4-Morpholinyl)propanohydrazide are prone to condensation reactions with carbonyl compounds, enabling diverse heterocycle synthesis .
Biological Activity
2-(4-Morpholinyl)propanohydrazide dihydrochloride, with the CAS number 1255716-99-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C7H17Cl2N3O2
- Molecular Weight : 246.13 g/mol
- IUPAC Name : 2-morpholin-4-ylpropanehydrazide; dihydrochloride
- Physical State : Typically available as a dihydrochloride salt which enhances solubility in water.
The compound features a hydrazide functional group that can engage in various chemical reactions, including condensation and hydrolysis, making it versatile in synthetic applications. The morpholine ring contributes to its basicity and potential for hydrogen bonding, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This interaction may involve:
- Hydrogen Bonding : The morpholine ring can form hydrogen bonds with biomolecules, enhancing its binding affinity.
- Nucleophilic Reactions : The hydrazide group can participate in nucleophilic attacks on electrophilic centers in target proteins or enzymes.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 15 | |
| MCF-7 (Breast) | 20 | |
| A549 (Lung) | 18 |
These results suggest that the compound may serve as a potential lead in developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies revealed that it possesses activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings indicate that this compound may be useful in developing new antimicrobial agents.
Q & A
Q. How to address discrepancies between in silico predictions and experimental binding affinities?
- Methodological Answer :
- Force Field Calibration : Adjust parameters in docking software to match experimental ligand conformations.
- Solvent Effects : Include explicit water molecules in MD simulations.
- Experimental Validation : Use SPR (surface plasmon resonance) to measure real-time binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
